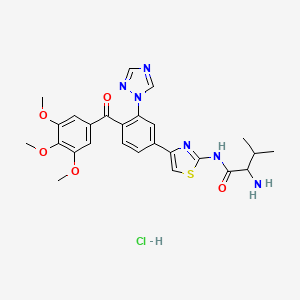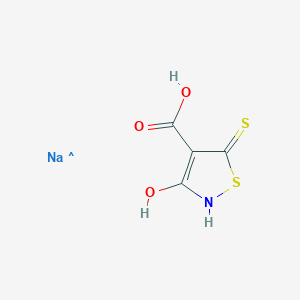![molecular formula C27H32F6N2O2 B12326151 N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12326151.png)
N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro Dutasteride is a synthetic 4-azasteroid compound that selectively inhibits both the type I and type II isoforms of steroid 5α-reductase, an intracellular enzyme that converts testosterone to 5α-dihydrotestosterone (DHT). This compound is primarily used for the treatment of symptomatic benign prostatic hyperplasia (BPH) in adult males by reducing the levels of circulating DHT .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Dutasteride involves multiple steps, starting with the preparation of the core steroid structure. The key steps include:
Formation of the Core Structure: The core steroid structure is synthesized through a series of reactions involving the formation of a cyclopentanoperhydrophenanthrene ring system.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as oxidation, reduction, and substitution.
Final Assembly: The final compound is assembled by attaching the necessary side chains and functional groups to the core structure.
Industrial Production Methods
Industrial production of Dihydro Dutasteride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Dihydro Dutasteride undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo groups.
Reduction: Addition of hydrogen atoms to reduce double bonds.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various intermediates and the final Dihydro Dutasteride compound with the desired functional groups and side chains .
Scientific Research Applications
Dihydro Dutasteride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroid synthesis and reactions.
Biology: Investigated for its effects on androgen metabolism and hormone regulation.
Medicine: Primarily used for the treatment of benign prostatic hyperplasia and studied for potential use in treating androgenic alopecia.
Industry: Used in the development of pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Dihydro Dutasteride exerts its effects by inhibiting the enzyme 5α-reductase, which converts testosterone to dihydrotestosterone (DHT). By blocking this conversion, Dihydro Dutasteride reduces the levels of DHT, which is a primary hormonal mediator involved in the development and enlargement of the prostate gland. This inhibition is achieved through a potent, selective, and irreversible binding to both isoforms of the enzyme .
Comparison with Similar Compounds
Dihydro Dutasteride is often compared with other 5α-reductase inhibitors, such as Finasteride. Key differences include:
Potency: Dihydro Dutasteride is more potent than Finasteride in inhibiting both type I and type II isoforms of 5α-reductase.
Efficacy: Dihydro Dutasteride has been shown to reduce DHT levels more effectively than Finasteride.
Applications: While both compounds are used for treating benign prostatic hyperplasia, Dihydro Dutasteride is also being investigated for its potential use in treating androgenic alopecia
Similar Compounds
Finasteride: Another 5α-reductase inhibitor used for treating benign prostatic hyperplasia and androgenic alopecia.
Epristeride: A less commonly used 5α-reductase inhibitor with similar applications.
Alfatradiol: Used topically for treating androgenic alopecia.
Properties
Molecular Formula |
C27H32F6N2O2 |
|---|---|
Molecular Weight |
530.5 g/mol |
IUPAC Name |
N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C27H32F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,13,15-17,19,21H,4,6-12H2,1-2H3,(H,34,37)(H,35,36) |
InChI Key |
AIUHDIPAGREENV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(CCC(=O)N5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


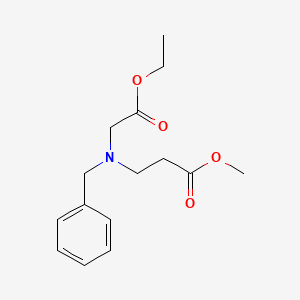
![(7Z)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B12326077.png)
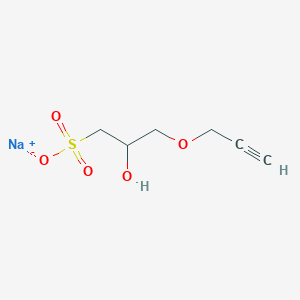

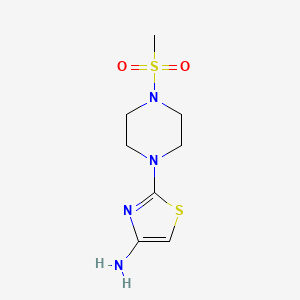
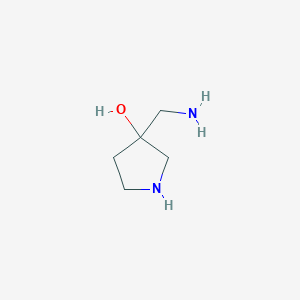
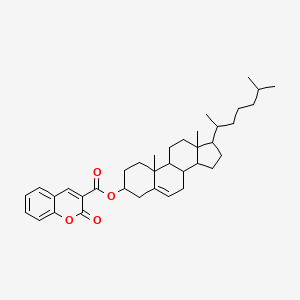
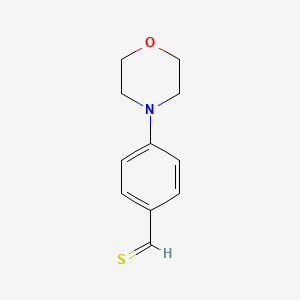
![Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl]](/img/structure/B12326103.png)
![1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii](/img/structure/B12326110.png)
![2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)pentanoic acid](/img/structure/B12326119.png)
![(Hexamethylenetetramine)penta[copper(I) cyanide]](/img/structure/B12326121.png)
